

4-Fluoro-o-tolunitrile basic information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-2-methylbenzonitrile**

Cat. No.: **B118529**

[Get Quote](#)

Technical Guide: 4-Fluoro-o-tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-o-tolunitrile, systematically named **4-Fluoro-2-methylbenzonitrile**, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Fluoro-2-methylbenzonitrile is typically a white to off-white crystalline solid at room temperature.^{[1][2]} The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the electron-donating methyl group, influences the electronic characteristics and reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of **4-Fluoro-2-methylbenzonitrile**

Property	Value	Reference(s)
CAS Number	147754-12-9	[2] [3]
Molecular Formula	C ₈ H ₆ FN	[2] [3]
Molecular Weight	135.14 g/mol	[2] [3]
Appearance	White to almost white powder/crystals	[2] [3]
Melting Point	70-74 °C	[3] [4]
Synonyms	4-Fluoro-o-tolunitrile, 2-Cyano-5-fluorotoluene, 2-Methyl-4-fluorobenzonitrile	[3] [5]
Purity	Typically >97%	[3]

Spectroscopic Data

Definitive characterization of **4-Fluoro-2-methylbenzonitrile** is achieved through various spectroscopic techniques. While publicly accessible full spectra are limited, the following tables summarize key expected and reported spectroscopic features.

Table 2: ¹H NMR Spectroscopic Data of **4-Fluoro-2-methylbenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60	dd	1H	Aromatic H
~7.00	m	2H	Aromatic H
~2.55	s	3H	-CH ₃

Note: Data is based on typical spectra reported in synthetic procedures. Solvent: CDCl₃.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4-Fluoro-2-methylbenzonitrile**

Chemical Shift (δ) ppm	Assignment
160-165 (d)	C-F
130-135 (d)	Aromatic C-H
115-120 (d)	Aromatic C-H
115-120	C-CN
110-115 (d)	Aromatic C-H
105-110 (d)	C-CH ₃
~20	-CH ₃

Note: These are predicted chemical shifts based on structure-property relationships. 'd' indicates a doublet due to C-F coupling.

Table 4: Key IR Absorption Frequencies for **4-Fluoro-2-methylbenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group
~2230	C≡N (Nitrile) stretch
1600-1450	C=C (Aromatic) stretch
1250-1150	C-F (Aryl-F) stretch
2950-2850	C-H (Methyl) stretch

Note: These are typical absorption ranges for the respective functional groups.

Synthesis and Experimental Protocols

4-Fluoro-2-methylbenzonitrile can be synthesized through several routes. A common laboratory and industrial method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic cyanide reagents in the final step.

Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzaldehyde

This two-step process involves the formation of an aldoxime followed by dehydration.

Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime

- To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base like N,N-diisopropylethylamine).
- Stir the reaction mixture at room temperature (approximately 20-25 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.

Step 2: Synthesis of **4-Fluoro-2-methylbenzonitrile**

- Combine 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulfate monohydrate (31.6 g) in toluene (500 mL).^[6]
- Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove the water formed during the reaction.^[6] The reaction is typically monitored for completion by TLC over a period of 12 hours.^[6]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid reagents.^[6]
- Wash the filter cake with additional toluene (100 mL).^[6]
- Concentrate the combined filtrate under reduced pressure to yield the crude product.^[6]
- Recrystallize the crude product from a mixture of toluene and hexane to afford pure **4-Fluoro-2-methylbenzonitrile**.^[6]

Synthesis of 4-Fluoro-2-methylbenzonitrile

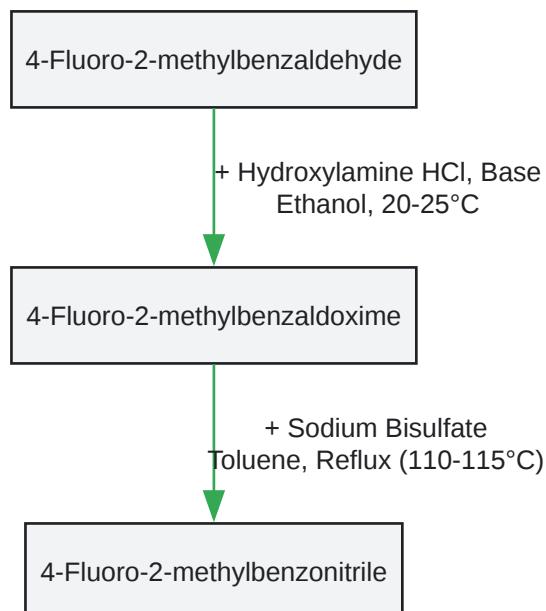

[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway from 4-fluoro-2-methylbenzaldehyde.

Applications in Drug Discovery and Materials Science

4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of high-value organic molecules.

Pharmaceutical Intermediate: Synthesis of Trelagliptin

The most prominent application of **4-Fluoro-2-methylbenzonitrile** is as a starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3] The synthesis involves the bromination of the methyl group of **4-fluoro-2-methylbenzonitrile** to form 2-(bromomethyl)-4-fluorobenzonitrile, which is then used to alkylate the uracil core of the drug molecule.

Role in Trelagliptin's Mechanism of Action

While **4-Fluoro-2-methylbenzonitrile** itself is not biologically active, it forms a crucial part of the final Trelagliptin structure. Trelagliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Role in Drug Discovery and Mechanism of Action

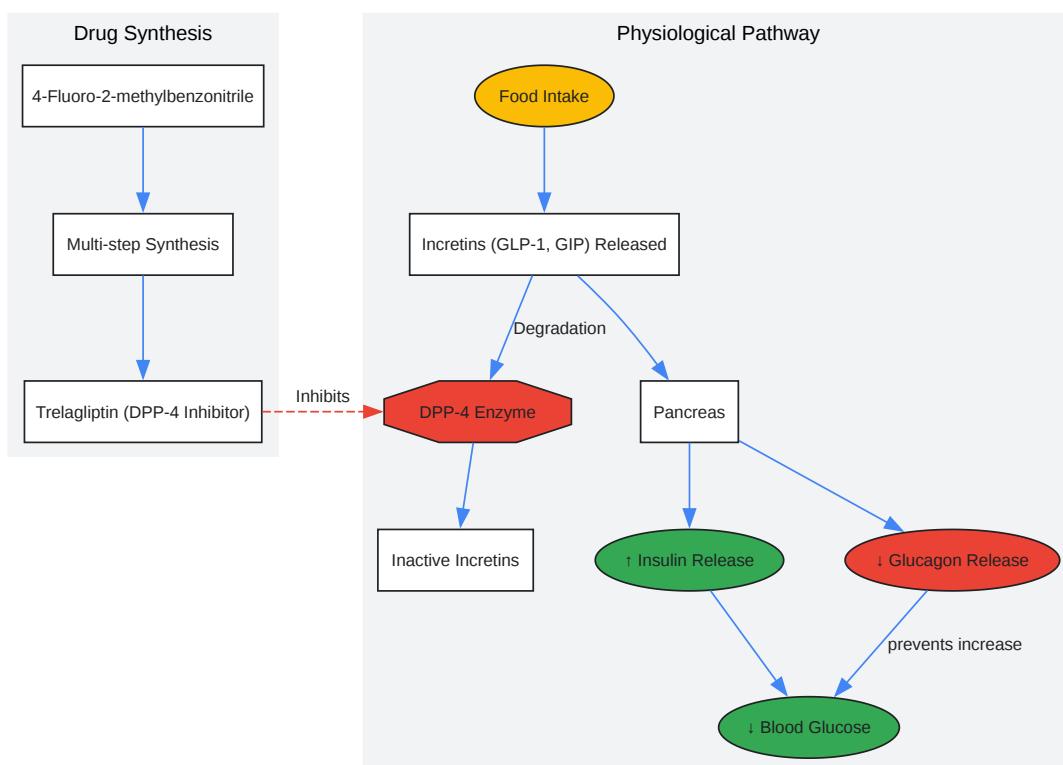

[Click to download full resolution via product page](#)

Figure 2. From intermediate to therapeutic action of Trelagliptin.

Materials Science

4-Fluoro-2-methylbenzonitrile is also utilized in the field of materials science, specifically in the development of materials for Organic Light-Emitting Diodes (OLEDs). It serves as a building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices.[3]

Safety and Handling

4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.

Table 5: Hazard and Safety Information

Category	Information
GHS Hazard Statements	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment	Safety goggles, chemical-resistant gloves, protective clothing, and a respirator are recommended.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.
Incompatible Materials	Strong oxidizing agents, strong acids.

Note: This is a summary of the main hazards. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-Fluoro-o-tolunitrile is a versatile and valuable chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its role as a key building block in the synthesis of the anti-diabetic drug Trelagliptin highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Fluoro-o-tolunitrile basic information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118529#4-fluoro-o-tolunitrile-basic-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com